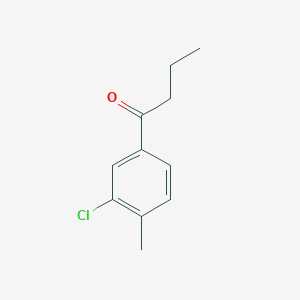

3'-Chloro-4'-methylbutyrophenone

Description

BenchChem offers high-quality 3'-Chloro-4'-methylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-methylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDZSHJZTZNUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Butyrophenone Derivatives in Organic Synthesis and Medicinal Chemistry Research

Butyrophenone (B1668137) derivatives constitute a class of organic compounds characterized by a butyrophenone core structure—a phenyl ring attached to a ketone, which is in turn connected to a butyl chain. nist.gov This structural motif has proven to be a versatile scaffold in the development of a wide array of chemicals. nist.gov In organic synthesis, butyrophenones serve as valuable intermediates, enabling the construction of more complex molecular architectures through various chemical transformations.

The true prominence of butyrophenone derivatives, however, lies in their profound impact on medicinal chemistry. This class of compounds is renowned for its therapeutic applications, most notably in the treatment of psychiatric disorders. nist.gov Many butyrophenone-derived pharmaceuticals function as antipsychotic agents, playing a crucial role in managing conditions such as schizophrenia. nist.gov Their mechanism of action often involves antagonism of dopamine (B1211576) receptors in the brain. khanacademy.org Beyond antipsychotic applications, certain butyrophenone derivatives have also been investigated for their potential as antiemetics. nist.gov The rich pharmacological history of this compound family continues to inspire the synthesis and evaluation of new analogues with potentially improved therapeutic profiles. masterorganicchemistry.comnumberanalytics.com

Scope and Objectives of Advanced Research on 3 Chloro 4 Methylbutyrophenone

Established Synthetic Routes and Reaction Conditions

The construction of the 3'-Chloro-4'-methylbutyrophenone molecule primarily relies on well-established electrophilic aromatic substitution reactions, with the Friedel-Crafts acylation being the most prominent and direct method.

General Strategies for Halogenated Butyrophenone Core Construction

The synthesis of halogenated butyrophenones generally involves the introduction of a butyryl group onto a halogenated aromatic ring. The Friedel-Crafts acylation is a cornerstone of this strategy. masterorganicchemistry.com This reaction typically employs an acylating agent, such as an acyl chloride or anhydride (B1165640), and a Lewis acid catalyst to facilitate the electrophilic attack on the aromatic substrate. organic-chemistry.org For the synthesis of 3'-Chloro-4'-methylbutyrophenone, the key transformation is the acylation of 4-chloro-1-methylbenzene (p-chlorotoluene).

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction between the acylating agent and the Lewis acid catalyst. ucalgary.cayoutube.com This acylium ion then attacks the electron-rich aromatic ring of p-chlorotoluene. The directing effects of the substituents on the aromatic ring (the chloro and methyl groups) play a crucial role in determining the regioselectivity of the acylation. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. In the case of p-chlorotoluene, the acylation is expected to occur at the position ortho to the methyl group and meta to the chloro group, which corresponds to the desired 3'-position.

Precursor Design and Targeted Chemical Transformations

The primary precursors for the synthesis of 3'-Chloro-4'-methylbutyrophenone are:

Aromatic Substrate: 4-chloro-1-methylbenzene (p-chlorotoluene). This is a commercially available starting material.

Acylating Agent: Butyryl chloride or butyric anhydride. Butyryl chloride is often preferred due to its higher reactivity. youtube.com If not commercially available, butyryl chloride can be synthesized from butyric acid by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.compatsnap.com Butyric anhydride can also be used, sometimes with a stronger Lewis acid or harsher reaction conditions. ucalgary.ca

C₇H₇Cl + C₄H₇ClO → C₁₁H₁₃ClO + HCl

(4-chloro-1-methylbenzene + Butyryl chloride → 3'-Chloro-4'-methylbutyrophenone + Hydrogen chloride)

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity of the Friedel-Crafts acylation for producing 3'-Chloro-4'-methylbutyrophenone are highly dependent on several reaction parameters. Optimization of these parameters is crucial for an efficient synthesis. nih.gov

Key parameters for optimization include:

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst for Friedel-Crafts acylation. sapub.org However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be employed. The choice and amount of catalyst can significantly impact the reaction rate and the formation of byproducts. Stoichiometric amounts of AlCl₃ are often required as it complexes with the product ketone. masterorganicchemistry.com

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene (B124822) are commonly used. The solvent can influence the solubility of the reactants and the Lewis acid, as well as the reaction temperature.

Temperature: Friedel-Crafts acylations are often carried out at low to moderate temperatures to control the reaction rate and minimize side reactions, such as polyacylation or rearrangement of the acyl group (though less common than in Friedel-Crafts alkylation).

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting materials without significant product degradation or side reactions.

Table 1: Illustrative Optimization of Friedel-Crafts Acylation for 3'-Chloro-4'-methylbutyrophenone

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.1) | CH₂Cl₂ | 0 to rt | 4 | 75 |

| 2 | AlCl₃ (1.5) | CH₂Cl₂ | 0 to rt | 4 | 85 |

| 3 | AlCl₃ (1.5) | CS₂ | 0 to rt | 4 | 82 |

| 4 | FeCl₃ (1.5) | CH₂Cl₂ | rt | 8 | 60 |

| 5 | AlCl₃ (1.5) | CH₂Cl₂ | 40 | 2 | 78 (with impurities) |

This table is for illustrative purposes and actual results may vary.

Retrosynthetic Analysis for 3'-Chloro-4'-methylbutyrophenone

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. ias.ac.in

Principles of Retrosynthetic Disconnection and Bond Formation Strategies

The primary disconnection for 3'-Chloro-4'-methylbutyrophenone is the bond between the carbonyl carbon and the aromatic ring. This disconnection corresponds to a Friedel-Crafts acylation in the forward synthesis.

Target Molecule (TM): 3'-Chloro-4'-methylbutyrophenone

The key disconnection is the C-C bond between the butyryl group and the aromatic ring. This leads to two synthons: an acylium cation synthon and an aromatic nucleophile synthon.

Acylium Cation Synthon: CH₃CH₂CH₂CO⁺

Aromatic Nucleophile Synthon: A 4-chloro-2-methylphenyl anion.

The synthetic equivalents for these synthons are butyryl chloride (or butyric anhydride) and 4-chloro-1-methylbenzene, respectively.

Functional Group Interconversions (FGI) and Strategic Planning

A possible, albeit more complex, retrosynthetic path involving FGI could start by disconnecting the chloro group. This, however, would be a less efficient strategy as direct chlorination of 4-methylbutyrophenone would likely lead to a mixture of isomers. Therefore, the most logical and efficient retrosynthetic strategy remains the direct disconnection leading to the Friedel-Crafts acylation.

Disconnection: Break the bond between the carbonyl group and the aromatic ring.

Synthetic Equivalent Identification: Identify butyryl chloride and 4-chloro-1-methylbenzene as the synthetic equivalents.

Forward Synthesis: Combine 4-chloro-1-methylbenzene and butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3'-Chloro-4'-methylbutyrophenone.

This focused approach, based on a well-understood and reliable reaction, represents the most efficient pathway to the target molecule.

Identification of Key Synthetic Equivalents and Readily Available Starting Materials

The synthesis of 3'-Chloro-4'-methylbutyrophenone via Friedel-Crafts acylation logically breaks down into two main components: the aromatic substrate and the acylating agent.

Aromatic Substrate : The core aromatic structure is 1-chloro-2-methylbenzene, also known as 2-chloro-1-methylbenzene or simply 2-chlorotoluene. However, to achieve the desired 3'-chloro-4'-methyl substitution pattern on the final butyrophenone product, the starting material must be 3-chloro-4-methyltoluene (also known as 2-chloro-4-methyltoluene). This commercially available compound serves as the nucleophile in the acylation reaction.

Acylating Agent : The four-carbon acyl chain is introduced using a butyryl derivative. The most common and reactive agent for this purpose is butyryl chloride (butanoyl chloride). Butyric anhydride is an alternative, though often less reactive. Butyryl chloride is readily available and is the standard choice for laboratory and industrial-scale synthesis.

The key transformation involves the reaction of 3-chloro-4-methyltoluene with butyryl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk The Lewis acid activates the butyryl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 3-chloro-4-methyltoluene.

Table 1: Key Starting Materials and Synthetic Equivalents for 3'-Chloro-4'-methylbutyrophenone Synthesis

| Role in Synthesis | Starting Material | Chemical Formula | Corresponding Synthon (Synthetic Equivalent) |

| Aromatic Nucleophile | 3-Chloro-4-methyltoluene | C₇H₇Cl | 3-Chloro-4-methylphenyl anion |

| Acylating Agent | Butyryl Chloride | C₄H₇ClO | Butanoyl cation (Acylium ion) |

| Catalyst | Aluminum Chloride | AlCl₃ | Lewis Acid |

Novel Approaches and Emerging Synthetic Pathways

While Friedel-Crafts acylation is a robust method, research continues to focus on developing more sustainable, efficient, and selective synthetic routes.

Catalytic Strategies in Butyrophenone Synthesis

The classical Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids like AlCl₃, which can generate significant waste during aqueous workup. masterorganicchemistry.com Modern research emphasizes the use of catalytic amounts of more environmentally benign and recyclable catalysts.

Heterogeneous Catalysts : Solid acid catalysts, such as zeolites, clays, and metal oxides, are gaining traction. For instance, single crystalline ultrathin nanosheets of SnO₂ have been demonstrated as effective heterogeneous catalysts for regioselective Friedel-Crafts acylation under solvent-free conditions, offering high yields and the potential for catalyst reuse. acs.org Such catalysts reduce waste and simplify product purification.

Homogeneous Catalysts : While traditional Lewis acids are used in large quantities, research into more potent, recyclable homogeneous catalysts is ongoing. Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) are effective in much smaller quantities and are often more water-tolerant than traditional Lewis acids.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: The primary challenge in the synthesis of 3'-Chloro-4'-methylbutyrophenone is controlling the position of acylation on the aromatic ring. The starting material, 3-chloro-4-methyltoluene, has two substituents that direct the incoming electrophile.

The methyl group (-CH₃) is an activating, ortho, para-directing group.

The chloro group (-Cl) is a deactivating, ortho, para-directing group.

The positions ortho and para to the methyl group are C5 and C2. The positions ortho and para to the chloro group are C2 and C4 (which is occupied by the methyl group). Both groups direct towards the C2 position. However, acylation at C5, which is para to the chloro group and ortho to the methyl group, is also possible. In practice, Friedel-Crafts acylation is highly sensitive to steric hindrance. youtube.com The bulky acylium ion will preferentially add to the least sterically hindered position. Acylation at C5 is sterically hindered by the adjacent methyl group. Therefore, the reaction overwhelmingly favors substitution at the C2 position, which is ortho to both the chloro and methyl groups, leading to the desired 3'-Chloro-4'-methylbutyrophenone product. In many acylation reactions on substituted toluenes, the substitution happens almost exclusively at the 4-position relative to the methyl group due to steric factors. libretexts.orgchemguide.co.uk

Stereoselectivity: For 3'-Chloro-4'-methylbutyrophenone itself, there are no chiral centers, so stereoselectivity is not a factor in its direct synthesis. However, the broader field of ketone synthesis has seen significant advances in stereoselective methods. rsc.orgacs.orgnih.gov Should a synthetic route involve the reduction of the ketone carbonyl group or the introduction of a chiral center on the butyryl chain, stereoselective approaches would become critical. For example, asymmetric reduction of the ketone could yield a chiral alcohol, and various chiral catalysts and reagents have been developed for such transformations with high enantioselectivity. egrassbcollege.ac.in

Elucidation of Reaction Mechanisms involving 3'-Chloro-4'-methylbutyrophenone

The core of 3'-Chloro-4'-methylbutyrophenone's reactivity lies in the carbonyl group and the substituted aromatic ring. Reactions can be broadly categorized into those involving the electrophilic carbonyl carbon and those involving the aromatic ring through electrophilic aromatic substitution.

Reaction Pathway Analysis and Intermediate Characterization

Detailed mechanistic pathways for compounds like 3'-Chloro-4'-methylbutyrophenone are typically elucidated through a combination of experimental techniques and computational analysis.

Synthesis Pathway: The most common synthesis route for butyrophenones is the Friedel-Crafts acylation. chemguide.co.ukvaia.commasterorganicchemistry.com For 3'-Chloro-4'-methylbutyrophenone, this would involve the reaction of 3-chloro-4-methyltoluene with butyryl chloride or butanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

Mechanism of Formation:

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent (butyryl chloride), leading to the formation of a highly electrophilic acylium ion. masterorganicchemistry.comchemguide.co.uk

Electrophilic Attack: The electron-rich 3-chloro-4-methyltoluene ring attacks the acylium ion. The position of attack is directed by the existing substituents.

Intermediate Formation: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst. chemguide.co.uk

Reactions at the Carbonyl Group: The carbonyl group is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. msu.edu This polarity governs its reactivity.

Nucleophilic Addition: This is a characteristic reaction for aldehydes and ketones. libretexts.orgallen.in Strong nucleophiles (e.g., Grignard reagents, organolithium reagents, hydride reagents like NaBH₄) attack the electrophilic carbonyl carbon. This is typically followed by a protonation step (acidic workup) to yield an alcohol. msu.edu The general mechanism proceeds via a tetrahedral alkoxide intermediate.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.orglibretexts.org The mechanism involves the transfer of a hydride ion to the carbonyl carbon.

Imines and Related Compounds: Reaction with primary amines can form imines through a nucleophilic addition-elimination mechanism, which proceeds via a carbinolamine intermediate. msu.edu

The characterization of transient species like acylium ions and tetrahedral intermediates often relies on spectroscopic methods under specific conditions or through computational modeling, as their lifetimes are typically too short for direct isolation.

Influence of Substituents on Reaction Energetics and Kinetics

The substituents on the benzene (B151609) ring—a chloro group at the 3'-position and a methyl group at the 4'-position—have a significant impact on the reaction kinetics and energetics of both carbonyl additions and electrophilic aromatic substitutions.

4'-Methyl Group: This is an electron-donating group (EDG) through its inductive effect (+I) and hyperconjugation. It activates the aromatic ring towards electrophilic substitution. researchgate.net

Effects on Reactivity:

| Reaction Type | Substituent Effect on Reactivity | Influence on Energetics/Kinetics |

| Nucleophilic Addition to Carbonyl | The electron-withdrawing chloro group increases the partial positive charge on the carbonyl carbon, making it more electrophilic. libretexts.orgnih.gov | This enhanced electrophilicity generally leads to a lower activation energy and a faster reaction rate for nucleophilic attack compared to unsubstituted butyrophenone. |

| Electrophilic Aromatic Substitution | The activating methyl group and the deactivating chloro group have competing effects. The overall reactivity of the ring is a balance of these influences. | The methyl group directs incoming electrophiles to the ortho and para positions relative to itself, while the chloro group directs to its ortho and para positions. The directing power of the activating methyl group typically dominates. |

Studies on related acetophenones have shown that electron-withdrawing substituents accelerate the rate of oxidation reactions, while electron-donating groups retard the rate, which aligns with these principles.

Advanced Kinetic Studies for Reaction Progress Analysis

To fully understand the dynamics of reactions involving 3'-Chloro-4'-methylbutyrophenone, advanced kinetic studies are employed to monitor the consumption of reactants and the formation of intermediates and products in real-time.

In-situ Measurement Techniques in Mechanistic Research

In-situ (in the reaction mixture) spectroscopic techniques are invaluable for studying reaction mechanisms without the need for sampling, which can disturb the reaction and miss short-lived intermediates. spectroscopyonline.com

FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving carbonyl groups. youtube.comacs.org The strong absorbance of the C=O bond provides a clear signal to track the progress of the reaction. Changes in the position and intensity of this peak can provide information about the formation of intermediates like carbinolamines or the final alcohol product. rsc.orgrsc.org

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about all species in the reaction mixture, allowing for the unambiguous identification of reactants, intermediates, and products over time.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for studying reactions in aqueous media and for monitoring changes in carbon-carbon double and triple bonds.

These techniques allow for the collection of concentration data over time, which is essential for determining reaction rate laws and kinetic parameters. youtube.com

Computational Kinetic Modeling and Reaction Dynamics

Computational chemistry provides a powerful framework for studying reaction mechanisms at a molecular level, especially for species and transition states that are difficult to observe experimentally. frontiersin.orgarxiv.org

Reaction Profile Construction: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to compute the geometries and energies of reactants, intermediates, transition states, and products. nih.gov This allows for the construction of a comprehensive reaction energy profile.

Transition State Theory: By calculating the energy barrier (activation energy) from the reaction profile, reaction rates can be estimated using Transition State Theory (TST). nih.gov This allows for the comparison of different possible reaction pathways to determine the most likely mechanism.

Kinetic Modeling: For complex reaction networks, the rate constants calculated from computational methods can be used to build a kinetic model. researchgate.net This model can then simulate the concentration of all species over time, providing a detailed picture of the reaction dynamics. Studies on the decomposition of ketones like cyclopentanone (B42830) and cyclohexanone (B45756) have successfully used these methods to identify favorable decomposition pathways and calculate rate constants.

Theoretical Frameworks for Mechanistic Elucidation

The interpretation of experimental and computational data relies on established theoretical frameworks in physical organic chemistry.

Electrophilic Aromatic Substitution Theory: The directing effects of the chloro and methyl groups in Friedel-Crafts acylation are explained by the stability of the intermediate arenium ion. The substituents influence the distribution of the positive charge in this intermediate. Activating groups like methyl stabilize the carbocation, particularly when the charge is on an adjacent carbon, while deactivating groups like chloro destabilize it. researchgate.netlibretexts.org

Nucleophilic Substitution Theory (SN1 and SN2): While not directly applicable to the aromatic ring itself without specific activation, reactions at the butyl chain (e.g., substitution at the alpha-carbon via an enolate) or in derivatives can be analyzed using SN1 (dissociative, involving a carbocation intermediate) and SN2 (associative, single-step) models. allen.inuky.edulibretexts.org

Hammett Equation: This linear free-energy relationship quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. researchgate.net By using the known Hammett substituent constants (σ) for the chloro and methyl groups, one could predict the relative rate or equilibrium constant for a given reaction of 3'-Chloro-4'-methylbutyrophenone compared to unsubstituted butyrophenone.

These theoretical models provide the language and predictive power to rationalize the observed reactivity and guide the design of new experiments and synthetic routes.

Unified Reaction Valley Approach (URVA) in Chemical Reactivity

The Unified Reaction Valley Approach (URVA) is a sophisticated computational method used to explore the mechanism of a chemical reaction in extensive detail. nih.govsmu.edursc.orgmdpi.com It goes beyond simply identifying stationary points like reactants, products, and transition states. Instead, URVA analyzes the reaction path and the region immediately surrounding it, known as the reaction valley, on the potential energy surface. smu.edumdpi.com A key feature of URVA is its focus on the curvature of the reaction path. smu.edursc.orgmdpi.com

As the reacting molecules travel from reactants to products, they follow a specific trajectory on the PES. Any change in the electronic structure of the reacting species, such as the breaking or forming of chemical bonds, charge transfer, or rehybridization, causes the reaction path to curve. smu.edursc.org URVA quantifies this curvature, generating a unique "curvature profile" for each reaction. The maxima in this profile pinpoint the exact locations along the reaction coordinate where significant chemical events occur. smu.edursc.orgmdpi.com By decomposing the curvature into contributions from different internal coordinates (bond lengths, angles, etc.), a detailed story of the reaction mechanism can be told. rsc.org

In a hypothetical URVA study of the reduction of 3'-Chloro-4'-methylbutyrophenone, one would first compute the reaction path for the addition of a hydride (e.g., from a reducing agent) to the carbonyl carbon. The URVA analysis would then reveal a series of curvature maxima, each corresponding to a specific mechanistic step.

Illustrative Data Table: Hypothetical URVA Curvature Maxima for the Reduction of 3'-Chloro-4'-methylbutyrophenone

| Curvature Maximum | Approximate Position on Reaction Path | Associated Chemical Event | Description |

| K1 | Early, pre-transition state | Reorientation of reactants | The hydride and the ketone orient themselves for optimal attack. |

| K2 | Approaching the transition state | Polarization of the C=O bond | The carbonyl carbon becomes more electrophilic in preparation for nucleophilic attack. |

| K3 | At the transition state | C-H bond formation | The primary chemical event where the new bond between the hydride and the carbonyl carbon is formed. |

| K4 | Post-transition state | Rehybridization of the carbonyl carbon | The carbon atom changes from sp² to sp³ hybridization. |

| K5 | Late, approaching the product | O-H bond formation (after workup) | The alkoxide intermediate is protonated to form the final alcohol product. |

This detailed breakdown allows chemists to understand not just what happens during a reaction, but also when and in what sequence.

Potential Energy Surface Analysis and Transition State Theory

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. byjus.com For a chemical reaction, the PES provides a landscape that the reacting molecules traverse. The path of lowest energy from the reactants to the products is known as the reaction coordinate. byjus.com

Key features of a PES include:

Minima: These represent stable species, such as the reactants and products.

Saddle Points: These are maxima along the reaction coordinate but minima in all other directions. A first-order saddle point corresponds to a transition state (TS).

Transition State Theory (TST) is a fundamental theory in chemical kinetics that uses the properties of the PES to calculate reaction rates. TST assumes that there is a quasi-equilibrium between the reactants and the transition state. The rate of the reaction is then determined by the concentration of the transition state species and the frequency with which they cross the saddle point to form products. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For the hypothetical reduction of 3'-Chloro-4'-methylbutyrophenone, a PES analysis would involve calculating the energies of the reactants (the ketone and the reducing agent), the transition state for the hydride addition, and the product (the alcohol).

Illustrative Data Table: Hypothetical Potential Energy Surface Data for the Reduction of 3'-Chloro-4'-methylbutyrophenone

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 3'-Chloro-4'-methylbutyrophenone + Hydride | 0.0 |

| Transition State | Structure at the maximum energy along the reaction path | +15.2 |

| Product | 1-(3-chloro-4-methylphenyl)butan-1-ol (as alkoxide) | -25.8 |

By combining the insights from both URVA and PES analysis, a comprehensive and scientifically rigorous understanding of the reaction mechanism for a compound like 3'-Chloro-4'-methylbutyrophenone can be achieved, even in the absence of direct experimental observation of the transient species involved.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3'-Chloro-4'-methylbutyrophenone. One-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, such as deuterochloroform (CDCl₃), provide definitive assignments for each proton and carbon atom.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For 3'-Chloro-4'-methylbutyrophenone, the signals are predicted to appear in distinct regions corresponding to the aromatic protons, the aliphatic protons of the butyryl chain, and the methyl group protons.

The aromatic region is expected to show three protons with specific splitting patterns determined by their positions relative to the chloro and methyl substituents. The proton at C-2' would likely appear as a doublet, the proton at C-5' as a doublet, and the proton at C-6' as a doublet of doublets. The butyryl chain would exhibit a triplet for the α-methylene protons (adjacent to the carbonyl), a sextet for the β-methylene protons, and a triplet for the terminal methyl group of the chain. The aromatic methyl group would appear as a singlet.

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule. The carbonyl carbon is characteristically deshielded, appearing at a high chemical shift. The aromatic carbons show a range of shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group. The carbons of the butyryl chain and the aromatic methyl group appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data for 3'-Chloro-4'-methylbutyrophenone The following data are predicted based on established chemical shift increments and data from analogous compounds.

¹H NMR (Predicted)| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5' | ~7.30 | d | 1H |

| H-2' | ~7.75 | d | 1H |

| H-6' | ~7.60 | dd | 1H |

| Aromatic CH₃ | ~2.40 | s | 3H |

| H-α (CH₂) | ~2.95 | t | 2H |

| H-β (CH₂) | ~1.80 | sext | 2H |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~199.0 |

| C-1' | ~136.0 |

| C-2' | ~129.5 |

| C-3' | ~134.0 |

| C-4' | ~140.0 |

| C-5' | ~126.0 |

| C-6' | ~127.5 |

| Aromatic CH₃ | ~20.5 |

| C-α (CH₂) | ~38.0 |

| C-β (CH₂) | ~17.5 |

d = doublet, dd = doublet of doublets, t = triplet, sext = sextet, s = singlet

To confirm the assignments made from 1D NMR and to establish the precise connectivity of the atoms, a suite of 2D NMR experiments is essential. nih.govtcichemicals.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. tcichemicals.com For 3'-Chloro-4'-methylbutyrophenone, the COSY spectrum would show a clear correlation pathway along the butyryl chain, connecting the H-α protons to the H-β protons, and the H-β protons to the H-γ protons. This confirms the linear butanoyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons, providing definitive C-H assignments. mpg.de Each proton signal from the butyryl chain, the aromatic ring, and the methyl group would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, confirming the predicted assignments in the tables above. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. mpg.de Key HMBC correlations for structural elucidation would include:

Correlations from the α-methylene protons (H-α) to the carbonyl carbon (C=O) and the aromatic carbons C-1', C-2', and C-6'.

Correlations from the aromatic methyl protons to carbons C-3', C-4', and C-5'.

Correlations from the aromatic proton H-2' to C-4' and the C=O group, and from H-5' to C-1' and C-3'. These correlations unambiguously link the butyryl chain to the correct position on the substituted aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint for the compound.

The IR and Raman spectra of 3'-Chloro-4'-methylbutyrophenone would be dominated by several key vibrational modes that confirm the presence of its main functional groups. The most prominent feature in the IR spectrum is typically the strong absorption from the carbonyl (C=O) group stretch. mdpi.com

Characteristic Vibrational Frequencies for 3'-Chloro-4'-methylbutyrophenone (Predicted)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | C-H (in CH₃, CH₂) | 2980-2850 | Medium-Strong |

| C=O Stretch | Ketone | ~1685 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 | Medium-Strong |

| C-H Bend (Aliphatic) | CH₃, CH₂ | 1465-1375 | Medium |

The Raman spectrum would provide complementary information. While the carbonyl stretch is often weaker in Raman spectra, the aromatic ring vibrations and the C-Cl stretch are typically well-defined. mpg.demdpi.com

To achieve a more precise and confident assignment of the observed vibrational bands, experimental IR and Raman spectra are often correlated with theoretical calculations. researchgate.net Using methods such as Density Functional Theory (DFT), the molecular geometry of 3'-Chloro-4'-methylbutyrophenone can be optimized, and its vibrational frequencies can be calculated. mdpi.com

The calculated frequencies are known to have systematic errors, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net This correlative analysis allows for the confident assignment of even complex regions of the spectrum where multiple vibrational modes overlap, providing a robust structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The key chromophore in 3'-Chloro-4'-methylbutyrophenone is the 3-chloro-4-methylbenzoyl system.

The UV-Vis spectrum is expected to show two main types of electronic transitions:

π → π transitions:* These are high-intensity absorptions arising from the promotion of electrons within the conjugated π-system of the aromatic ring and the carbonyl group. Multiple bands are expected for this transition.

n → π transitions:* This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. This band typically appears at a longer wavelength (lower energy) than the π → π* transitions.

The positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. The chloro and methyl groups act as auxochromes. The electron-donating methyl group and the electron-withdrawing but halogen-donating (via resonance) chloro group will cause a shift in the absorption bands compared to unsubstituted butyrophenone (B1668137), a phenomenon known as a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.

Experimental UV-Vis Absorption Analysis for Electronic Structure

The electronic structure of 3'-Chloro-4'-methylbutyrophenone can be investigated using UV-Vis absorption spectroscopy. This technique provides information about the electronic transitions within the molecule. The absorption spectrum is influenced by the presence of the aromatic ring, the carbonyl group, and the halogen substituent. The interaction of these chromophores dictates the position and intensity of the absorption bands.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret electronic absorption spectra. aps.orgresearchgate.net For substituted butyrophenones like 3'-Chloro-4'-methylbutyrophenone, TD-DFT calculations can elucidate the nature of electronic transitions, such as n→π* and π→π* transitions, and how they are affected by the chloro and methyl substituents on the phenyl ring. nih.gov The choice of functional and basis set is critical for obtaining accurate predictions that correlate well with experimental data. nih.govchemrxiv.org For instance, studies on similar aromatic ketones have shown that functionals like B3LYP and CAM-B3LYP can provide reliable results for excitation energies. nih.govnanobioletters.com Computational studies have demonstrated that TD-DFT can accurately predict the maximum absorption wavelengths when solvent effects are considered. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of 3'-Chloro-4'-methylbutyrophenone, which aids in its identification and structural confirmation. slideshare.net

GC-MS and LC-MS Applications in Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used techniques for the analysis of substituted butyrophenones. kcl.ac.ukchimia.ch In GC-MS, the compound is vaporized and separated from a mixture before being ionized and fragmented. thermofisher.comnih.gov LC-MS is particularly useful for less volatile or thermally labile compounds and is a common technique in the analysis of designer drugs and related substances. kcl.ac.ukchimia.ch These methods allow for the separation and identification of the parent compound and can also be used to detect impurities or metabolites. kcl.ac.ukchimia.ch The choice between GC-MS and LC-MS often depends on the sample matrix and the specific analytical requirements.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) provides more detailed structural information by analyzing the fragmentation of a selected precursor ion. southwales.ac.ukunito.it For 3'-Chloro-4'-methylbutyrophenone, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID). unito.it The resulting fragment ions provide insights into the compound's structure. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. libretexts.orgmiamioh.edu The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for 35Cl and 37Cl). miamioh.eduwhitman.edu

Table 1: Predicted Key Fragmentation Patterns for 3'-Chloro-4'-methylbutyrophenone in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| [M+H]+ | Varies | C3H7 (Propyl group) | α-cleavage adjacent to the carbonyl group |

| [M+H]+ | Varies | C4H8 (Butene) | McLafferty rearrangement |

| [M+H]+ | Varies | Cl | Loss of the chlorine atom |

| [M+H]+ | Varies | CO | Loss of carbon monoxide |

This table is predictive and based on general fragmentation patterns of ketones and halogenated aromatic compounds. Actual fragmentation would need to be confirmed by experimental data.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

A detailed analysis of the intermolecular interactions and crystal packing of 3'-Chloro-4'-methylbutyrophenone using techniques such as Hirshfeld surface analysis is currently precluded by the absence of publicly available crystallographic data for this specific compound. The determination of a molecule's crystal structure through methods like single-crystal X-ray diffraction is a prerequisite for such an analysis, as it provides the precise three-dimensional coordinates of atoms within the crystal lattice.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates several plots and surfaces that provide insights into the nature and relative importance of different types of intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions.

Key outputs of a Hirshfeld surface analysis typically include:

d_norm surface: This surface highlights intermolecular contacts shorter than the sum of the van der Waals radii of the interacting atoms, which are crucial for crystal packing. These are typically color-coded to indicate the strength of the interactions.

Shape-index and Curvedness: These properties of the Hirshfeld surface provide information about the shape of the molecules and the way they stack together, such as identifying planar stacking arrangements.

In the absence of a crystal structure for 3'-Chloro-4'-methylbutyrophenone, a hypothetical discussion of its potential intermolecular interactions can be made based on its molecular structure. The presence of a chlorine atom, a carbonyl group, and aromatic and aliphatic C-H bonds suggests the possibility of several types of weak intermolecular interactions. These could include:

C-H···O hydrogen bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, and various C-H groups in the molecule could act as donors.

C-H···Cl interactions: The chlorine atom could also participate in weak hydrogen bonding.

Halogen bonds: The chlorine atom might act as a halogen bond donor or acceptor.

π-π stacking: The aromatic ring could engage in stacking interactions with neighboring rings.

However, without experimental crystallographic data, the actual occurrence, geometry, and relative significance of these interactions in the solid state of 3'-Chloro-4'-methylbutyrophenone remain speculative. The acquisition and analysis of its crystal structure would be a necessary future step to enable a detailed and accurate description of its supramolecular chemistry.

Computational Chemistry and Theoretical Studies of 3 Chloro 4 Methylbutyrophenone

Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A primary application of DFT is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 3'-Chloro-4'-methylbutyrophenone, which possesses a rotatable butyryl chain, multiple low-energy conformations, or conformers, may exist.

A comprehensive conformational analysis would involve systematically rotating the single bonds in the butyryl chain and the bond connecting it to the aromatic ring. By performing geometry optimization starting from these different initial structures, researchers could identify the most stable conformers and their relative energies. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A DFT calculation on 3'-Chloro-4'-methylbutyrophenone would provide the energies of these orbitals and a visual representation of their spatial distribution, indicating the likely sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 3'-Chloro-4'-methylbutyrophenone (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.govsigmaaldrich.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For 3'-Chloro-4'-methylbutyrophenone, an MEP map would likely show a negative potential around the carbonyl oxygen due to its lone pairs of electrons, making it a site for interaction with electrophiles. The chlorine atom would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms of the aromatic ring and the alkyl chain.

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, DFT calculations can provide a range of quantum chemical descriptors that quantify a molecule's reactivity.

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. This analysis partitions the total electron density among the constituent atoms, providing an estimate of how electrons are shared in chemical bonds. While known to be sensitive to the choice of basis set, Mulliken charges can offer a qualitative picture of the charge distribution.

In 3'-Chloro-4'-methylbutyrophenone, this analysis would quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen and chlorine atoms, reinforcing the qualitative picture provided by MEP mapping.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in 3'-Chloro-4'-methylbutyrophenone (Note: This table is for illustrative purposes only, as no published data exists.)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.45 |

| Cl | -0.15 |

| C (attached to Cl) | +0.10 |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. It provides a powerful method for visualizing chemical bonding, clearly distinguishing between core electrons, valence electrons, covalent bonds, and lone pairs. High ELF values indicate regions of high electron localization, corresponding to covalent bonds and lone pairs.

The Localized Orbital Locator (LOL) provides similar information to ELF, offering a different mathematical formulation to visualize electron localization. A combined ELF and LOL analysis of 3'-Chloro-4'-methylbutyrophenone would provide a detailed picture of its electronic structure, confirming the locations of its covalent bonds and the lone pairs on the oxygen and chlorine atoms.

While the theoretical frameworks are well in place, the specific computational characterization of 3'-Chloro-4'-methylbutyrophenone remains an open area for scientific inquiry. The application of DFT and other computational methods would yield valuable data on its structural, electronic, and reactive properties. Such studies would not only contribute to the fundamental understanding of this specific molecule but also add to the broader knowledge base of substituted butyrophenones, a class of compounds with relevance in various chemical fields. The generation of actual data through dedicated research is a necessary next step to move beyond theoretical possibilities.

Natural Bond Orbital (NBO) Analysis of Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This approach allows for the quantitative investigation of electron delocalization by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which yields the stabilization energy, E(2). wisc.edu

In 3'-Chloro-4'-methylbutyrophenone, significant electron delocalization is expected due to the presence of the aromatic ring, the carbonyl group, and the chlorine atom. The key donor-acceptor interactions would include:

π → π* Interactions: Delocalization from the π-orbitals of the phenyl ring to the π* antibonding orbital of the carbonyl group (C=O). This interaction is fundamental to the conjugated system and contributes significantly to the molecule's electronic stability.

n → π* Interactions: Delocalization of the oxygen atom's lone pairs (n) into the π* antibonding orbital of the C=O bond. Additionally, the lone pairs on the chlorine atom can interact with the antibonding orbitals of the aromatic ring.

Table 1: Predicted NBO Donor-Acceptor Interactions in 3'-Chloro-4'-methylbutyrophenone

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| π(C1'-C6' ring) | π(C=O) | High | π-conjugation |

| n(O) | π(C=O) | Moderate | Lone pair delocalization |

| n(Cl) | σ(C2'-C3') | Moderate | Lone pair delocalization |

| σ(Cα-Cβ) | π(C=O) | Low | Hyperconjugation |

| σ(C-H of CH₃) | σ*(C3'-C4') | Low | Hyperconjugation |

Fukui Functions and Reaction Site Prediction

Fukui functions are conceptual tools derived from Density Functional Theory (DFT) that help identify the most reactive sites within a molecule. scielo.br These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.

For 3'-Chloro-4'-methylbutyrophenone, the Fukui functions would predict the following reactive centers:

Nucleophilic Attack (f⁺): The site most susceptible to attack by a nucleophile is the one with the largest f⁺ value. This is predicted to be the carbonyl carbon, which is electron-deficient due to the high electronegativity of the adjacent oxygen atom.

Electrophilic Attack (f⁻): The sites most prone to attack by an electrophile are those with the largest f⁻ values. These are typically the carbonyl oxygen, with its accessible lone pairs, and specific positions on the aromatic ring. The ortho and para positions relative to the butyrophenone (B1668137) group are activated, though the presence of the chloro and methyl groups directs the precise location.

Radical Attack (f⁰): The sites most susceptible to radical attack are identified by the f⁰ function.

By calculating these indices for each atom in the molecule, a detailed map of chemical reactivity can be constructed, guiding the understanding of its chemical behavior. scielo.br

Table 2: Predicted Reactive Sites in 3'-Chloro-4'-methylbutyrophenone based on Fukui Functions

| Atom/Region | Predicted Type of Attack | Rationale |

| Carbonyl Carbon | Nucleophilic | High f⁺ value due to polarization of the C=O bond. |

| Carbonyl Oxygen | Electrophilic | High f⁻ value due to electron-rich lone pairs. |

| Aromatic Ring | Electrophilic | High f⁻ values at specific carbon atoms, influenced by activating/directing groups. |

| α-Carbons | Nucleophilic (as enolate) | Potential for deprotonation to form a nucleophilic enolate. |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the analysis of atoms and chemical bonds as they exist within a molecular environment. wikipedia.orgamercrystalassn.org This theory analyzes the topology of the electron density (ρ(r)), identifying critical points where the gradient of the density is zero.

A key feature of QTAIM is the bond critical point (BCP), which exists between any two bonded atoms. The properties of the electron density at the BCP reveal the nature of the chemical bond. wiley-vch.de

Electron Density (ρ(r)) at the BCP: A higher value indicates a greater accumulation of charge between the nuclei, typical of covalent bonds.

Laplacian of the Electron Density (∇²ρ(r)) at the BCP: The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Shared-shell interactions (covalent bonds) typically have a negative Laplacian, while closed-shell interactions (ionic bonds, van der Waals forces, hydrogen bonds) have a positive Laplacian.

For 3'-Chloro-4'-methylbutyrophenone, QTAIM analysis would characterize its various bonds:

C=O bond: Expected to show high ρ(r) and a negative ∇²ρ(r), but with some charge depletion towards the oxygen, indicating a polar covalent character.

Aromatic C-C bonds: Should exhibit intermediate ρ(r) and negative ∇²ρ(r), characteristic of covalent bonds with significant π-character.

C-Cl bond: Predicted to have a positive ∇²ρ(r), indicating a polar, closed-shell type interaction due to the high electronegativity of chlorine.

Alkyl C-C and C-H bonds: Would show typical shared-shell characteristics with negative ∇²ρ(r).

Table 3: Predicted QTAIM Parameters for Selected Bonds in 3'-Chloro-4'-methylbutyrophenone

| Bond | Predicted ρ(r) at BCP (a.u.) | Predicted Sign of ∇²ρ(r) at BCP | Bond Type Indicated |

| C=O | High | Negative | Polar Covalent |

| C-Cl | Moderate | Positive | Polar / Closed-Shell |

| Aromatic C-C | Intermediate | Negative | Covalent with π-character |

| Aliphatic C-C | Low | Negative | Covalent (Shared-Shell) |

Theoretical Insights into Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific atomic and molecular motions, confirming the structure of a compound.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations determine the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., tetramethylsilane).

For 3'-Chloro-4'-methylbutyrophenone, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing carbonyl group and chlorine atom will cause deshielding (higher ppm values) for nearby nuclei, while the electron-donating methyl group will cause shielding (lower ppm values). Comparing calculated shifts with experimental data helps validate the proposed structure and assign complex spectra. pdx.edudu.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3'-Chloro-4'-methylbutyrophenone

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

| Aromatic Protons | ¹H | 7.0 - 8.0 | Carbonyl group, Cl, CH₃ |

| Methylene (α to C=O) | ¹H | ~3.0 | Deshielding by C=O |

| Methylene (β to C=O) | ¹H | ~2.0 | |

| Methylene (γ to C=O) | ¹H | ~3.6 | Deshielding by Cl |

| Methyl Protons | ¹H | ~2.4 | Attached to aromatic ring |

| Carbonyl Carbon | ¹³C | 190 - 200 | Highly deshielded |

| Aromatic Carbons | ¹³C | 125 - 145 | Substituent effects |

| Alkyl Carbons | ¹³C | 20 - 45 | Proximity to C=O and Cl |

| Methyl Carbon | ¹³C | ~20 |

Simulation of Vibrational Spectra

Simulations of infrared (IR) and Raman spectra are typically performed using DFT calculations to determine the harmonic vibrational frequencies of a molecule. researchgate.net These calculations predict the energy and intensity of vibrational modes, which correspond to specific bond stretches, bends, and torsions. mdpi.com

For 3'-Chloro-4'-methylbutyrophenone, the simulated spectrum would feature several characteristic peaks:

C=O Stretch: A strong, prominent band around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

Aromatic C-H Stretch: Multiple sharp bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 2850-2960 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.

Calculated frequencies often contain systematic errors, so they are typically multiplied by a scaling factor to achieve better agreement with experimental data. researchgate.net The visualization of these vibrational modes aids in their definitive assignment in the experimental IR and Raman spectra.

Table 5: Predicted Principal Vibrational Modes for 3'-Chloro-4'-methylbutyrophenone

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic Ring C=C Stretch | 1400 - 1600 | Medium-Strong |

| C-H Bending/Scissoring | 1350 - 1470 | Variable |

| C-Cl Stretch | 600 - 800 | Medium |

Molecular Dynamics Simulations and Conformational Landscape

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govrsc.org An MD simulation models the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape.

3'-Chloro-4'-methylbutyrophenone possesses significant conformational flexibility due to the rotatable single bonds in its butyryl side chain. An MD simulation would explore the potential energy surface related to the rotation around these bonds. The simulation would reveal:

Stable Conformers: The lowest-energy, most populated geometric arrangements of the molecule.

Conformational Transitions: The pathways and energy barriers for moving between different stable conformers.

Dynamic Behavior: How the molecule folds and moves in different environments (e.g., in a solvent or interacting with a biological target).

The results can be analyzed to understand which shapes the molecule is most likely to adopt, which is crucial for understanding its interactions with other molecules, such as receptors or enzymes.

General approaches for similar molecules often involve the use of computational models to understand their electronic structure, reactivity, and potential catalytic behavior. niscpr.res.innanobioletters.com These studies typically include:

Density Functional Theory (DFT): To optimize the molecular geometry and calculate electronic properties. nih.govniscpr.res.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To assess chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: To predict sites for electrophilic and nucleophilic attack. niscpr.res.innanobioletters.com

However, the application of these specific models to 3'-Chloro-4'-methylbutyrophenone, and any resulting data on its reactivity or catalytic potential, is not present in the current body of published research. Therefore, the requested section on "Advanced Computational Models for Chemical Reactivity and Catalysis" with detailed findings and data tables for this specific compound cannot be generated.

Derivatization Strategies and Functional Group Transformations

Chemical Modifications of the Butyrophenone (B1668137) Core

The butyrophenone core of 3'-Chloro-4'-methylbutyrophenone, characterized by a phenyl ring attached to a carbonyl group which is part of a butyl chain, offers multiple sites for chemical modification. wikipedia.org These modifications can be broadly categorized into the introduction of new functional groups and selective transformations at the existing butyrophenone moiety.

Introduction of New Functional Groups

The introduction of new functional groups can dramatically alter the physicochemical and biological properties of the parent molecule. Key strategies for introducing new functionalities to the 3'-Chloro-4'-methylbutyrophenone scaffold include:

Aromatic Ring Substitution: The phenyl ring, already substituted with a chlorine atom and a methyl group, can undergo further electrophilic aromatic substitution. Depending on the directing effects of the existing substituents, new groups such as nitro (-NO2), amino (-NH2), or additional halogen atoms can be introduced. For instance, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) with a palladium catalyst. nih.gov The introduction of a chlorine atom can increase lipophilicity and membrane permeability, potentially impacting the absorption and distribution of the compound. nih.gov

Carbonyl Group Reactions: The carbonyl group is a highly reactive site for nucleophilic addition reactions. This allows for the introduction of a wide array of functional groups. For example, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can lead to the formation of tertiary alcohols.

Alpha-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated to form an enolate, which is a powerful nucleophile. This enolate can then react with various electrophiles to introduce new functional groups at the α-position.

Selective Transformations at the Butyrophenone Moiety

Beyond the introduction of entirely new groups, the existing functionalities of 3'-Chloro-4'-methylbutyrophenone can be selectively transformed to create new derivatives.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation eliminates the carbonyl's reactivity and introduces a hydroxyl group, which can serve as a hydrogen bond donor and a site for further derivatization, such as esterification or etherification.

Oxidation Reactions: While the butyrophenone core is relatively stable, strong oxidizing agents can cleave the molecule. More controlled oxidation might be possible under specific conditions to yield novel products.

Modifications of the Butyl Chain: The butyl chain can be modified through various reactions, although this is often more challenging than transformations at the aromatic ring or carbonyl group. For instance, free-radical halogenation could introduce a halogen atom onto the alkyl chain, which could then be displaced by other nucleophiles.

Strategies for Enhancing Analytical Detectability and Separation

In analytical chemistry, derivatization is a powerful tool to improve the detection and separation of analytes that may have poor chromatographic behavior or low ionization efficiency in mass spectrometry. nih.gov

Chromatographic Derivatization for Improved Resolution and Sensitivity

For compounds like 3'-Chloro-4'-methylbutyrophenone, which contains a ketone functional group, derivatization is a common strategy to enhance its detection in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH) . yorku.caperlan.com.plnih.govresearchgate.net The reaction between a ketone and DNPH forms a 2,4-dinitrophenylhydrazone derivative. This derivative offers several analytical advantages:

Enhanced UV-Vis Absorbance: The DNPH moiety is a strong chromophore, meaning it absorbs ultraviolet-visible light very effectively. This significantly enhances the detectability of the ketone derivative using a UV-Vis detector, a common detector in HPLC. researchgate.net

Improved Chromatographic Separation: The derivatization alters the polarity and volatility of the analyte, which can lead to better peak shape and resolution in both HPLC and GC. perlan.com.pl

Increased Mass for Mass Spectrometry: The addition of the DNPH group increases the molecular weight of the analyte, which can be beneficial for mass spectrometry (MS) analysis.

Other derivatization reagents for ketones include Girard's reagents, such as Girard's Reagent T (GT), which can enhance MS detection sensitivity and improve chromatographic separation for ketones that lack ionization efficiency. nih.gov

| Derivatizing Agent | Target Functional Group | Analytical Advantage | Detection Method |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Enhanced UV-Vis absorbance, improved chromatographic separation | HPLC-UV, GC-FID, LC-MS |

| Girard's Reagent T (GT) | Ketone | Enhanced MS detection sensitivity, improved chromatographic separation | LC-MS/MS |

| N-methyl-bis-trifluoroacetamide (MBTFA) | Hydroxyl group (after reduction of ketone) | Improved volatility and thermal stability for GC analysis | GC-MS |

Spectroscopic Tagging for Enhanced Detection Limits

Spectroscopic tagging involves attaching a molecule (a "tag") to the analyte of interest that has strong spectroscopic properties, thereby amplifying the signal and lowering the detection limit.

Fluorescence Tagging: While 3'-Chloro-4'-methylbutyrophenone itself is not strongly fluorescent, it could be derivatized with a fluorescent tag. For example, after reduction of the ketone to a hydroxyl group, a fluorescent reagent like dansyl chloride could be attached. This would allow for highly sensitive detection using a fluorescence detector.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique that can provide enormous signal enhancement for molecules adsorbed onto a nanostructured metal surface. mdpi.com While direct SERS analysis of 3'-Chloro-4'-methylbutyrophenone might be challenging, its derivatives could be designed to have a strong affinity for SERS-active substrates, leading to significantly enhanced detection limits. For instance, a derivative with a thiol group could strongly bind to gold or silver nanoparticles, facilitating SERS detection. mdpi.commdpi.com

Derivatization in the Context of Lead Compound Modification

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or undesirable pharmacokinetic characteristics. ijddd.com Derivatization, or lead modification, is a critical process to optimize the lead compound into a viable drug candidate. ijddd.comphiladelphia.edu.jo

Although there is no specific information in the search results about 3'-Chloro-4'-methylbutyrophenone being used as a lead compound, the principles of lead modification can be applied to it hypothetically. The butyrophenone scaffold is a well-known pharmacophore present in many antipsychotic drugs, such as haloperidol (B65202). wikipedia.orgwikipedia.org

If 3'-Chloro-4'-methylbutyrophenone were identified as a lead compound for a particular biological target, medicinal chemists would employ various derivatization strategies to improve its profile. These strategies often involve a systematic exploration of the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity. philadelphia.edu.jo

Key derivatization approaches in lead optimization include:

Functional Group Interconversion: As discussed in section 6.1, existing functional groups can be modified. For example, if the ketone is found to be a metabolic liability, it could be reduced to an alcohol.

Substituent Modification: The chloro and methyl groups on the phenyl ring could be moved to different positions or replaced with other substituents to explore their impact on activity and selectivity. The introduction of a chlorine atom, for instance, has been shown to have profound effects in drug discovery, often improving binding affinity and metabolic stability. nih.govchemrxiv.org

Scaffold Hopping: In some cases, the entire butyrophenone core might be replaced with a different chemical scaffold that maintains the key pharmacophoric features but offers improved properties. nih.gov

| Modification Strategy | Example | Potential Goal |

|---|---|---|

| Functional Group Interconversion | Reduction of the ketone to an alcohol | Improve metabolic stability, introduce hydrogen bonding capability |

| Substituent Modification | Replacing the chloro group with a fluoro group | Alter electronic properties, improve binding affinity |

| Chain Extension/Contraction | Shortening or lengthening the butyl chain | Optimize fit within a binding pocket |

| Ring Variation | Replacing the phenyl ring with a different aromatic or heteroaromatic ring | Explore new interactions with the target, alter solubility |

Design of Analogs with Varied Substituents

The design of analogs of 3'-Chloro-4'-methylbutyrophenone can be approached by modifying several key regions of the molecule: the aromatic ring, the carbonyl group, and the butyrophenone side chain. Each modification offers a route to a diverse set of derivatives.

One common strategy involves the synthesis of chalcone (B49325) derivatives. For instance, a related compound, 4-Nitrobenzal-(3'-Chloro-4'-methyl acetophenone), has been synthesized and subsequently reacted to produce a variety of heterocyclic derivatives, including pyrazolines, pyridones, and isoxazolines. orientjchem.org This approach suggests that 3'-Chloro-4'-methylbutyrophenone could undergo similar Claisen-Schmidt condensation reactions with various aromatic aldehydes to yield a library of chalcone analogs. These chalcones can then serve as versatile intermediates for further derivatization.

Another established approach for creating analogs of butyrophenones is the modification of the side chain, often to introduce nitrogen-containing heterocycles. This has been extensively explored in the development of antipsychotic drugs like haloperidol. nih.govnih.gov For 3'-Chloro-4'-methylbutyrophenone, this could involve the synthesis of derivatives where the terminal chlorine of the butyryl chain is substituted with various cyclic amines, such as piperidines, piperazines, or diazepanes. nih.gov The synthesis of a diazepane analog of haloperidol, for example, involved the alkylation of the amine with 4-chloro-4′-fluorobutyrophenone. nih.gov A similar strategy could be employed with 4-chloro-3'-chloro-4'-methylbutyrophenone.

Furthermore, diversity-oriented synthesis (DOS) provides a powerful platform for generating a wide range of analogs from a common starting material. mdpi.com Amino acetophenones, for instance, have been used as building blocks for the synthesis of analogs of flavones, coumarins, and chalcones. mdpi.com While not directly starting from 3'-Chloro-4'-methylbutyrophenone, these methods highlight the potential for using related precursors to generate structural diversity.

The following table outlines potential derivatization pathways for 3'-Chloro-4'-methylbutyrophenone based on established synthetic methodologies for related compounds.

| Starting Material | Reagent/Condition | Product Class | Potential for Varied Substituents |

| 3'-Chloro-4'-methylbutyrophenone | Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone Analogs | Varied substituents on the newly introduced aromatic ring. |

| Chalcone Analog | Hydrazine | Pyrazoline Derivatives | Substituents on the pyrazoline ring. |

| Chalcone Analog | Ethyl Cyanoacetate | Pyridone Derivatives | Further functionalization of the pyridone ring. |

| 4-Chloro-3'-chloro-4'-methylbutyrophenone | Cyclic Amines (e.g., piperazine, diazepane) | N-substituted Butyrophenone Analogs | A wide variety of cyclic and acyclic amines can be used. |

| 3'-Amino-4'-methylbutyrophenone (hypothetical) | Various electrophiles | N-Acyl, N-Alkyl Derivatives | A broad range of acyl and alkyl groups can be introduced. |

Impact of Derivatization on Electronic and Steric Profiles

The introduction of different substituents through derivatization significantly alters the electronic and steric properties of the 3'-Chloro-4'-methylbutyrophenone molecule. These changes, in turn, can profoundly influence its reactivity, bioavailability, and interaction with biological targets.

Electronic Effects:

The electronic nature of a substituent can be broadly categorized as either electron-donating or electron-withdrawing. These effects are transmitted through the aromatic ring via resonance and inductive effects, influencing the electron density at various positions, including the carbonyl group.

Electron-Withdrawing Groups (EWGs): Introduction of strong EWGs, such as a nitro group (-NO2) or a cyano group (-CN), on the aromatic ring would decrease the electron density of the ring and the carbonyl carbon. For example, in the synthesis of derivatives from 4-Nitrobenzal-(3'-Chloro-4'-methyl acetophenone), the nitro group significantly influences the reactivity of the chalcone system. orientjchem.org

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would increase the electron density of the aromatic ring. Structure-activity relationship (SAR) studies on other classes of compounds have shown that such modifications can impact biological activity. nih.gov

The electronic properties of substituents also play a crucial role in the reactivity of the molecule. For instance, the presence of a para-chloro substituent on phenethylamines and cathinones has been shown to increase their selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.gov

Steric Effects:

Bulky Substituents: The introduction of bulky groups can create steric hindrance, which may either prevent or promote certain interactions. For instance, studies on pentacene (B32325) derivatives have shown that sterically bulky groups can influence the stability of the molecule. nih.gov In the context of drug design, increasing steric bulk can sometimes enhance selectivity for a particular receptor subtype.